molecular formula C26H22FN3O3S B2977678 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 865657-64-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B2977678
CAS RN: 865657-64-3
M. Wt: 475.54
InChI Key: CBMYKFAOQAJVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was investigated. These compounds demonstrated significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), highlighting their potential in enzyme inhibition research. The in silico molecular docking results were consistent with in vitro enzyme inhibition data, providing insights into the structural basis of their activity (Abbasi et al., 2019).

Antibacterial and Antitumor Activity Compounds related to the given chemical structure were synthesized and tested for antibacterial activity. Specifically, benzimidazole-based compounds showed promising antimicrobial and genotoxic properties, indicating potential applications in developing new antibacterial agents (Benvenuti et al., 1997). Additionally, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized, showing significant anti-inflammatory activity, further supporting the potential of such compounds in medicinal chemistry research (Sunder & Maleraju, 2013).

Antiparasitic Bioactivity Imidazole derivatives, including acetamides and sulfonamides, were synthesized and exhibited antiparasitic bioactivity against unicellular parasites such as Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These findings suggest the potential of these compounds as benznidazole bioisosteres, offering new avenues for antiparasitic drug development (Hernández-Núñez et al., 2009).

Antioxidant and Antimicrobial Properties A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed their promising antibacterial activity against Staphylococcus aureus, alongside potent antioxidant activity. These compounds' structural features and biological activities highlight their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-2-4-17(5-3-16)24-26(30-25(29-24)18-6-8-19(27)9-7-18)34-15-23(31)28-20-10-11-21-22(14-20)33-13-12-32-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYKFAOQAJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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